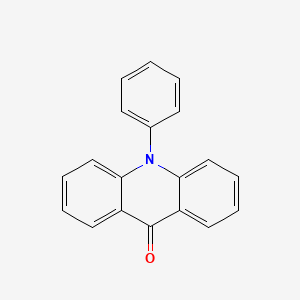

Phenylacridone

Description

Overview of Phenylacridone within the Acridine (B1665455) Family of Compounds

This compound is an organic compound belonging to the acridine family. Acridines are a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic structure where two benzene (B151609) rings are fused to a central pyridine (B92270) ring. ontosight.aiwikipedia.org this compound is specifically a derivative where a phenyl group is attached to the acridine core. Depending on the attachment point of the phenyl group and the oxidation state of the acridine nucleus, different isomers exist, such as 9-phenylacridine (B188086) and 10-phenylacridone (also known as N-phenylacridone). smolecule.comchemblink.com

The fundamental acridine structure is planar and related to anthracene (B1667546), with one of the central CH groups replaced by a nitrogen atom. wikipedia.org This configuration allows acridine derivatives, including this compound, to intercalate into DNA, a property that is central to many of their biological activities. ontosight.aismolecule.comcymitquimica.com The addition of a phenyl group to the acridine skeleton enhances its photophysical characteristics and can modulate its biological activity compared to the parent acridine molecule. smolecule.com

Significance of this compound in Contemporary Chemical and Biological Sciences

The unique structural and photophysical properties of this compound make it a compound of significant interest in modern chemical and biological research. smolecule.com Its planar aromatic system and ability to engage in various chemical reactions make it a versatile building block for synthesizing more complex molecules. cymitquimica.comchemimpex.com In medicinal chemistry, this compound derivatives are extensively investigated for their potential therapeutic applications, particularly in oncology. smolecule.comchemblink.com The ability of these compounds to interact with DNA and inhibit key enzymes like topoisomerases forms the basis of their anticancer research. ontosight.aismolecule.com

In materials science, the fluorescence and electronic properties of this compound are exploited in the development of advanced materials. smolecule.comchemimpex.com It serves as a key component in organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and as a photosensitizer in photodynamic therapy. chemimpex.comchemicalbook.com The ongoing research into this compound and its derivatives continues to reveal new applications, highlighting its importance as a versatile scaffold in both biological and materials research. ontosight.aichemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

10-phenylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19-15-10-4-6-12-17(15)20(14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKIEMZASYETFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203185 | |

| Record name | 9-Hydro-9-oxo-10-phenylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-23-1 | |

| Record name | 9-Hydro-9-oxo-10-phenylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005472231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Hydro-9-oxo-10-phenylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Phenyl-9(10H)-acridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of Phenylacridone

Advanced Synthetic Routes to Phenylacridone and its Derivatives

The synthesis of this compound has evolved to include modern techniques that offer improved efficiency and access to a wider range of derivatives.

A notable method for the synthesis of N-phenylacridone involves a non-concerted benzyne (B1209423) reaction. The treatment of acridine (B1665455) with 1-aminobenzotriazole (B112013) and lead tetraacetate generates benzyne, which then reacts with acridine to yield N-phenylacridone. researchgate.net The proposed mechanism suggests the formation of an initial adduct that subsequently converts to the final product. researchgate.net This approach highlights the utility of highly reactive intermediates like benzyne in constructing complex heterocyclic systems. While benzyne reactions can sometimes proceed through a concerted mechanism, evidence suggests a non-concerted pathway in this specific transformation. researchgate.netnih.gov

While direct examples of metal nanoparticle catalysis in the primary synthesis of this compound are not extensively documented in the provided context, the broader field of organic synthesis has seen a surge in the use of metal nanoparticles for various transformations. nih.govnanografi.comresearchgate.net These catalysts, owing to their high surface area and unique electronic properties, are effective in a range of reactions, including cross-coupling reactions, which are fundamental in the synthesis of complex aromatic systems. nanografi.commdpi.com For instance, palladium nanoparticles are widely used in Suzuki and other cross-coupling reactions to form carbon-carbon bonds, a key step in attaching the phenyl group to the acridone (B373769) core or in further derivatization. mdpi.com The development of supported metal nanoparticles offers advantages in terms of catalyst recovery and reuse. researchgate.net

The rational design and synthesis of substituted this compound derivatives are driven by the desire to fine-tune the molecule's properties for specific applications. A patented method describes the synthesis of 9-phenylacridone and its substituted derivatives starting from diphenylamine (B1679370). google.com This process involves the direct reaction of diphenylamine with benzoic acid or substituted benzoic acids in the presence of a composite catalyst system of zinc chloride and 85% phosphoric acid. google.com This method is reported to produce yields of over 70% with high product purity (greater than 98%), making it suitable for industrial-scale production. google.com The ability to introduce various substituents onto the phenyl ring allows for the systematic study of structure-activity relationships. mdpi.comrsc.org

| Starting Material | Reagent | Catalyst | Product | Yield | Purity |

| Diphenylamine | Benzoic Acid | Zinc Chloride & 85% Phosphoric Acid | 9-Phenylacridone | >70% | >98% |

| Diphenylamine | 4-Methylbenzoic Acid | Zinc Chloride & 85% Phosphoric Acid | 9-(4-Methylphenyl)acridine | >70% | >98% |

| Diphenylamine | 3-Methylbenzoic Acid | Zinc Chloride & 85% Phosphoric Acid | 9-(3-Methylphenyl)acridine | >70% | >98% |

| Diphenylamine | 2-Methylbenzoic Acid | Zinc Chloride & 85% Phosphoric Acid | 9-(2-Methylphenyl)acridine | >70% | >98% |

| Diphenylamine | 2-Chlorobenzoic Acid | Zinc Chloride & 85% Phosphoric Acid | 9-(2-Chlorophenyl)acridine | >70% | >98% |

Table 1: Synthesis of Substituted 9-Phenylacridine (B188086) Derivatives google.com

Metal Nanoparticle Catalysis in this compound Derivatization

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, further modifications can be made to introduce specific functional groups, thereby expanding its chemical diversity and potential applications.

The introduction of amino and additional phenyl groups onto the this compound scaffold is a key strategy for creating new derivatives. For instance, acridone derivatives functionalized with an electron-rich triphenylamine (B166846) group at the amino position have been synthesized. rsc.org The synthesis of these N-substituted acridone derivatives can be achieved through copper-catalyzed Ullmann amination of acridone with the corresponding aryl bromide. rsc.org This method has been shown to produce the target compounds in good yields (77–83%). rsc.org The introduction of such moieties can significantly influence the electronic and structural properties of the molecule. rsc.orgiris-biotech.de

Phenylacridine derivatives have been explored as core structures for the development of organic dyes. researchgate.net Research has focused on the design and synthesis of phenylacridine-based organic dyes for applications in dye-sensitized solar cells. researchgate.netacs.orgdntb.gov.ua These dyes often incorporate electron-donating and electron-accepting groups to facilitate intramolecular charge transfer, a crucial process for their function as sensitizers. researchgate.net The synthesis of these complex molecules involves multi-step sequences, often building upon a pre-formed this compound or acridine scaffold and introducing functionalities through various organic reactions. researchgate.net

Formation of this compound Sulfonyl Chloride Derivatives

The synthesis of sulfonyl chloride derivatives of this compound is a key transformation for introducing sulfonyl groups, which can then be converted into various sulfonamides and other derivatives. A notable example is the formation of 10-phenyl-acridone-2-sulfonyl chloride (PASC). researchgate.net This compound serves as a fluorescent labeling reagent, particularly for the analysis of aliphatic amines. researchgate.net

The general synthesis of sulfonyl chlorides often involves the reaction of a suitable precursor with chlorosulfonic acid. rsc.org For aromatic compounds, this is an electrophilic aromatic substitution. In the context of this compound, the acridone core is subjected to chlorosulfonation. The reaction conditions, such as temperature and reaction time, are critical for achieving a good yield and purity of the desired sulfonyl chloride derivative. rsc.org For instance, a general procedure for chlorosulfonation can involve adding chlorosulfonic acid to the substrate at a low temperature (e.g., -10 °C), followed by controlled heating to drive the reaction to completion. rsc.org

The reactivity of PASC with nucleophiles, such as primary and secondary amines, allows for the formation of stable sulfonamide derivatives. researchgate.netijarsct.co.in The derivatization reaction is typically carried out in a buffered aqueous-organic solvent mixture at a slightly elevated temperature to ensure a high yield. researchgate.net

Table 1: Optimized Derivatization Conditions for PASC with Aliphatic Amines researchgate.net

| Parameter | Optimal Condition |

| Buffer pH | 9.0 (Sodium tetraborate-NaOH) |

| Reaction Temperature | 50 °C |

| Reaction Time | 4 min |

| Solvent | Aqueous Acetonitrile (B52724) (ACN) |

The resulting PASC-amine derivatives exhibit strong fluorescence, making them suitable for sensitive detection methods like high-performance liquid chromatography with fluorescence detection (HPLC-FLD). researchgate.net

Mechanistic Investigations of this compound Reactions

Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. byjus.comwikipedia.org This pathway is distinct from SN1 and SN2 mechanisms common in aliphatic chemistry. wikipedia.org For SNAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups, often positioned ortho or para to the leaving group. byjus.comyoutube.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.comlibretexts.org

In the context of this compound derivatives, if a suitable leaving group (like a halogen) is present on one of the aromatic rings, the system can undergo SNAr reactions. The acridone core itself, being an electron-deficient heterocyclic system, can facilitate this type of substitution. The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The aromaticity of the ring is temporarily broken. libretexts.orglibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org

The rate of the reaction is highly dependent on the nature of the electron-withdrawing groups, the nucleophile, and the leaving group. byjus.com For this compound systems, the inherent electronic properties of the acridone nucleus, combined with any additional substituents, would govern the feasibility and outcome of SNAr pathways.

Theoretical Studies of Reaction Mechanisms

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, transition states, and the electronic properties of molecules. mdpi.comsumitomo-chem.co.jp Such studies provide insights that are often difficult to obtain through experimental means alone.

For complex organic reactions, DFT calculations can be used to:

Map the potential energy surface of a reaction. rsc.orgrsc.org

Identify intermediates and transition state structures. sumitomo-chem.co.jp

Calculate activation energies, which helps in understanding reaction rates. sumitomo-chem.co.jp

Evaluate the influence of substituents on reactivity. mdpi.com

In the study of this compound reactions, theoretical methods like DFT can be applied to investigate the intricacies of its transformations. For example, in a nucleophilic aromatic substitution reaction, calculations can model the formation and stability of the Meisenheimer complex. libretexts.org Constrained DFT (cDFT) can be used to define and analyze the diabatic states involved in processes like electron transfer, providing a detailed picture of the quantum dynamics. rsc.org

Researchers often use specific functionals and basis sets tailored to the system under investigation to achieve accurate results. researchgate.net For instance, methods like B3LYP or M06 with basis sets such as 6-311G** are commonly employed to study reaction mechanisms of organic molecules. rsc.orgnih.gov These computational studies can predict reaction pathways, regioselectivity, and kinetic parameters, offering a comprehensive understanding of the chemical behavior of this compound and its derivatives. mdpi.comrsc.org

Table 2: Common DFT Functionals and Basis Sets for Mechanistic Studies

| Method | Description | Typical Application |

| B3LYP | A popular hybrid density functional. | Geometry optimization and energy calculations for organic reactions. rsc.orgnih.gov |

| M06 | A meta-hybrid GGA functional. | Good for thermochemistry, kinetics, and non-covalent interactions. mdpi.com |

| 6-311G ** | A Pople-style basis set. | Often used in combination with DFT functionals for accurate results on organic molecules. rsc.orgnih.gov |

| cc-pVTZ | A correlation-consistent basis set. | Used for high-accuracy calculations, particularly when coupled with methods like CCSD(T). rsc.org |

Iii. Spectroscopic and Structural Elucidation of Phenylacridone Compounds

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of phenylacridone derivatives, offering non-destructive and highly sensitive means of analysis. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are routinely employed to elucidate the intricate details of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms within the molecule.

In ¹H NMR spectroscopy of this compound derivatives, the chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, in a study of 9-amino-3-phenylacridone derivatives, aromatic protons typically resonate in the downfield region (δ 7.0-8.7 ppm), a characteristic feature of protons attached to sp²-hybridized carbon atoms in an aromatic system. scirp.org The coupling patterns (e.g., doublets, triplets, multiplets) and coupling constants (J) further aid in determining the substitution pattern on the aromatic rings. scirp.orgijcrt.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbon atoms in this compound derivatives are influenced by their hybridization and the nature of attached functional groups. For example, the carbonyl carbon (C=O) of the acridone (B373769) core typically appears at a significantly downfield chemical shift, often around 200 ppm in derivatives like 9-amino-7-bromo-3-phenyl-3,4-dihydroacridin-1(2H)-one. scirp.org Theoretical calculations, such as those using the Gauge-Including Atomic Orbital (GIAO) method at the Density Functional Theory (DFT) level, are often used in conjunction with experimental data to aid in the precise assignment of complex spectra. researchgate.net

| Compound | Technique | Solvent | Key Chemical Shifts (δ in ppm) |

|---|---|---|---|

| 2-Phenylquinoline | ¹H NMR (400 MHz) | CDCl₃ | 8.24 – 8.12 (m, 4H), 7.87 (d, J = 8.4 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.75 – 7.69 (m, 1H), 7.56 – 7.49 (m, 3H), 7.49 – 7.42 (m, 1H) rsc.org |

| 2-Phenylquinoline | ¹³C NMR (101 MHz) | CDCl₃ | 157.4, 148.3, 139.7, 136.8, 129.7, 129.7, 129.31, 128.8, 127.6, 127.5, 127.2, 126.3, 119.0 rsc.org |

| 9-amino-7-chloro-3-phenyl-3,4-dihydroacridin-1(2H)-one | ¹H NMR (DMSO) | DMSO | 2.0 - 2.2 (m, 2H), 2.4 - 2.8 (m, 2H), 3.0 - 3.5 (m, 2H), 7.0 - 7.5 (d, 5H), 7.5 - 8.0 (d, 2H), 8.5 - 8.7 (d, 2H), 10 (br, s, 1H) scirp.org |

| 9-amino-7-chloro-3-phenyl-3,4-dihydroacridin-1(2H)-one | ¹³C NMR (400 MHz, DMSO) | DMSO | 200.43, 163.60, 154.29, 144.09, 132.66, 130.97, 129.37, 129.01, 127.32, 123.21, 119.9, 105.72, 46.54, 41.66, 40.62, 40.20, 39.78, 38.58 scirp.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound compounds by analyzing their characteristic vibrational modes. global-sci.com The IR spectrum provides a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different bonds.

Key vibrational bands for this compound derivatives include:

C=O Stretching: The carbonyl group of the acridone ring exhibits a strong absorption band, typically in the range of 1609-1640 cm⁻¹. scirp.org

N-H Stretching: In amino-substituted phenylacridones, the N-H stretching vibrations appear in the region of 3169-3334 cm⁻¹. scirp.org

C-H Stretching: Aromatic C-H stretching vibrations are observed around 3055-3072 cm⁻¹, while aliphatic C-H stretching in dihydroacridone derivatives appears around 2950-2959 cm⁻¹. scirp.orgresearchgate.net

C=C Stretching: The stretching vibrations of the C=C bonds within the aromatic rings are typically found in the 1488-1591 cm⁻¹ region. researchgate.net

C-H Bending: Out-of-plane bending vibrations of aromatic C-H bonds can be seen at lower frequencies, around 694-830 cm⁻¹. scirp.orgresearchgate.net

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| 9-amino-7-chloro-3-phenyl-3,4-dihydroacridin-1(2H)-one | N-H stretch | 3311, 3169 | scirp.org |

| C-H stretch (aliphatic) | 2959 | scirp.org | |

| C=O stretch | 1609 | scirp.org | |

| 9-amino-7-bromo-3-phenyl-3,4-dihydroacridin-1(2H)-one | N-H stretch | 3334, 3175 | scirp.org |

| C-H stretch (aliphatic) | 2950 | scirp.org | |

| C=O stretch | 1640 | scirp.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound molecules. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). The wavelengths of maximum absorbance (λmax) are characteristic of the conjugated π-system of the this compound core.

Typical electronic spectra of this compound derivatives show intense absorption bands corresponding to π→π* transitions within the aromatic system. dergipark.org.tr For example, derivatives of 10-phenyl-acridone-2-sulfonyl chloride exhibit an excitation maximum at approximately 265 nm. researchgate.net The position and intensity of these bands can be influenced by the presence of substituents on the phenyl or acridone rings.

UV-Vis spectroscopy is also a valuable tool for studying the complexation of this compound derivatives with other molecules, such as metal ions. researchgate.net Changes in the absorption spectrum upon the addition of a guest species can be used to determine the stoichiometry and stability constants of the resulting complex. bme.hunih.gov For instance, the complexation of a 9-phenylacridino-18-crown-6 ether with various metal ions was monitored by observing the changes in its UV-Vis spectrum. bme.hu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound compounds and for obtaining structural information through the analysis of their fragmentation patterns. Techniques such as Electrospray Ionization (ESI) and Laser Desorption/Ionization (LDI) are commonly employed. nih.govresearchgate.net

In a typical ESI-MS experiment, the this compound derivative is ionized, often by protonation to form the [M+H]⁺ ion, which allows for the precise determination of its molecular mass. researchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. mdpi.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate the connectivity of its atoms. For example, in the analysis of phenethylamine (B48288) derivatives, a common fragmentation pathway involves the loss of ammonia (B1221849) (NH₃). nih.gov The study of these fragmentation pathways provides valuable structural information. researchgate.net

Crystallographic Analysis and Solid-State Structures

While spectroscopic methods provide information about the molecular structure, crystallographic techniques, particularly single-crystal X-ray diffraction, offer a definitive and highly detailed three-dimensional picture of the molecule and its arrangement in the solid state.

Single-Crystal X-ray Diffraction (XRD) for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise molecular geometry of crystalline this compound compounds. carleton.eduuni-ulm.de This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. uhu-ciqso.es For instance, XRD analysis of 9-phenylacridine (B188086) revealed that the acridine (B1665455) and phenyl rings are planar, with a significant dihedral angle between them. researchgate.net

Beyond individual molecular structures, XRD provides invaluable information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in determining the physical properties of the solid material. nih.goviosrjournals.org In the crystal structure of N-substituted acridone derivatives, π-π interactions between the acridone moieties and C-H···O hydrogen bonds have been observed to direct the molecular packing. rsc.org The analysis of these non-covalent interactions is essential for understanding the supramolecular chemistry of this compound compounds and for the rational design of new crystalline materials with desired properties. mdpi.com

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 9-Phenylacridine | Monoclinic | P2(1)/n | Planar acridine and phenyl rings with a dihedral angle of 76°. | researchgate.net |

| 9-Phenylacridine hydrochloride | Monoclinic | C2/c | Planar acridine and phenyl rings with a dihedral angle of 65°. | researchgate.net |

| N-substituted acridone derivative | - | - | π-π stacking distances of 3.42–3.61 Å; C-H···O hydrogen bond distances of 2.30–2.58 Å. | rsc.org |

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules. For this compound and its derivatives, conformational analysis and molecular dynamics simulations are indispensable for elucidating their structural flexibility, stability, and intermolecular interactions, which are key to their chemical and biological activities.

The flexibility of the this compound structure is influenced by several factors. Rotation around the carbon-carbon single bond connecting the phenyl substituent to the acridone nucleus allows the phenyl ring to adopt different dihedral angles relative to the plane of the acridone system. This rotation is not entirely free but is governed by an energy potential. The energy of the system varies as the bond rotates, with certain angles representing energy minima (stable conformers) and others representing energy maxima (transition states). wikipedia.org Steric hindrance between the hydrogen atoms on the phenyl ring and the acridone core plays a significant role in defining the preferred conformations.

Studies on related bi-aryl systems demonstrate that molecular conformation and packing can significantly modulate properties such as fluorescence. colab.ws For instance, the planarity or twist between donor and acceptor units can be influenced by substitution patterns, leading to varied molecular arrangements. colab.wsresearchgate.net In this compound derivatives, the degree of conformational freedom can be further influenced by the nature and position of substituents on either the phenyl or the acridone moiety. These substituents can introduce additional steric or electronic effects that favor specific conformations, thereby impacting how the molecule interacts with its environment.

| Factor | Description | Impact on this compound Structure |

|---|---|---|

| Dihedral Angle | The angle between the plane of the phenyl ring and the plane of the acridone core. | Determines the overall 3D shape; different angles correspond to distinct conformers with varying energy levels. wikipedia.org |

| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. | Limits the free rotation around the C-C single bond, creating energy barriers and favoring conformations where steric clash is minimized. wikipedia.org |

| Substituent Effects | Electronic and steric influence of additional chemical groups on the scaffold. | Can alter the rotational barrier and stabilize specific conformations, influencing the molecule's physical and chemical properties. nih.gov |

| Intermolecular Interactions | Forces between adjacent molecules, such as π-π stacking. | In the solid state, these interactions can dictate a specific molecular conformation and packing arrangement. researchgate.netrsc.org |

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides detailed insights into the structural stability, flexibility, and interaction patterns of this compound derivatives in complex with biological macromolecules or in solution. mdpi.commdpi.com MD simulations are crucial for validating findings from molecular docking studies and for understanding the dynamic nature of molecular interactions. rsc.orgfrontiersin.org

The stability of a this compound derivative within a binding site, such as an enzyme's active site, is often assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.com A stable RMSD value over time suggests that the ligand-protein complex has reached equilibrium and maintains a consistent binding pose. mdpi.comnih.gov For example, MD simulations of various inhibitors have shown that stable RMSD values, often around 2 Å, reflect minimal deviation and suggest a strong, stable binding interaction. mdpi.commdpi.com

Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual atoms or residues. mdpi.comfrontiersin.org RMSF analysis can identify which parts of the this compound molecule or the target protein are rigid and which are flexible during the interaction.

MD simulations also elucidate the specific intermolecular interactions that stabilize the complex. These can include hydrogen bonds, hydrophobic interactions, water-mediated interactions, and π-stacking. rsc.orgmdpi.comnih.gov For instance, simulations can reveal that a compound's stability in a binding pocket is due to strong hydrogen bonds with key amino acid residues or π-stacking interactions with aromatic residues. nih.govnih.gov The duration of these interactions throughout the simulation provides a measure of their strength and importance for binding. mdpi.com

| Parameter | Description | Typical Findings |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low, stable RMSD values indicate the complex is stable and has reached equilibrium. mdpi.comnih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the ligand and protein, highlighting areas involved in binding. mdpi.comnih.gov |

| Radius of Gyration (Rg) | A measure of the compactness of a structure. | A stable Rg value suggests the protein maintains its overall fold and is not undergoing major conformational changes. rsc.orgfrontiersin.org |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Reveals key hydrogen bonding interactions that are critical for binding affinity and specificity. mdpi.comnih.gov |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to the solvent. | Changes in SASA can indicate how the binding of a ligand affects the protein's surface exposure. rsc.orgnih.gov |

Computational studies on 9-amino-3-phenylacridone derivatives, for example, have utilized molecular docking to predict binding affinities for targets like topoisomerase II. researchgate.netscirp.org Subsequent MD simulations would be the logical next step to confirm the stability of these docked poses and to analyze the dynamic interactions responsible for the predicted inhibitory activity. scirp.org Such simulations provide a dynamic picture that complements the static view from molecular docking, offering a more complete understanding of the structural basis for the activity of this compound compounds. nih.govrsc.org

Iv. Computational Chemistry and Theoretical Studies of Phenylacridone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of Phenylacridone at the molecular level. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. wikipedia.org Among the various techniques, Density Functional Theory (DFT) and Ab Initio methods are two of the most important classes of quantum chemical calculations used to study such systems. wikipedia.orgresearchgate.net

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for studying the electronic properties of medium to large-sized molecular systems. researchgate.networldscientific.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. worldscientific.com This approach is computationally more efficient than traditional wavefunction-based methods, as it works with the electron density (a function of three spatial coordinates) rather than the complex many-electron wavefunction. researchgate.networldscientific.com DFT calculations are widely used to determine molecular geometries, vibrational frequencies, and various electronic and photophysical properties. wisc.eduresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijnc.ir The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity, kinetic stability, and electrical transport properties of a molecule. wisc.eduijnc.ircore.ac.uk A small HOMO-LUMO gap generally indicates high chemical reactivity and a greater ease of electronic excitation. wisc.educore.ac.uk

In this compound and its derivatives, the HOMO is typically distributed over the electron-rich acridine (B1665455) core and the phenyl ring, while the LUMO is also localized across this conjugated π-system. The energy of these orbitals and their gap can be modulated by introducing different substituent groups. uni-muenchen.dewikipedia.org For instance, theoretical calculations on related heterocyclic systems show that the HOMO-LUMO gap can be tuned to influence the molecule's properties. ijnc.irmaterialsciencejournal.org The analysis of these frontier orbitals provides insight into the intramolecular charge transfer (ICT) characteristics of the molecule upon electronic excitation. wisc.edumaterialsciencejournal.org

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.7 wisc.edu |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 wisc.edu |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | ~4.0 to 4.8 wisc.edumaterialsciencejournal.org |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. wikipedia.org It is one of the most popular methods for calculating excitation energies, which correspond to absorption spectra (UV-Vis), and for studying photophysical processes like fluorescence. wikipedia.orgrsc.org The method works by calculating the linear response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. wikipedia.org The poles in this response function correspond to the system's electronic excitation energies. wikipedia.org

For molecules like 9-Phenylacridine (B188086), TD-DFT is crucial for understanding its photophysical behavior, which is of interest for applications in areas like photodynamic therapy. researcher.life Calculations can predict the wavelengths of maximum absorption (λabs) and emission (λem), as well as the oscillator strengths (f) of these transitions, which relate to their intensity. researchgate.net Analysis of the orbitals involved in these electronic transitions (e.g., HOMO to LUMO) helps to characterize them as π→π* or n→π* transitions and to quantify their intramolecular charge-transfer (ICT) nature. worldscientific.comresearchgate.net While TD-DFT is powerful, its accuracy can be limited in certain cases, such as for describing long-range charge transfer or when dealing with conical intersections involving the ground state. rsc.orgchemrxiv.orgnih.gov

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Excitation Energy (S0 → S1) | Energy for the first singlet excited state | 2.5 - 3.5 eV researchgate.net |

| Absorption Wavelength (λmax) | Wavelength of maximum light absorption | 350 - 450 nm researchgate.net |

| Oscillator Strength (f) | Probability of an electronic transition | > 0.1 (for allowed transitions) researchgate.net |

| Major Orbital Contribution | Orbitals involved in the transition | HOMO → LUMO researchgate.net |

Molecular Electrostatic Potential (MEP) is a valuable tool derived from DFT calculations that helps in understanding the charge distribution within a molecule. uol.de The MEP is mapped onto the molecule's surface, typically a constant electron density surface, to visualize the electrostatic potential. researcher.lifeuol.de The resulting map uses a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

MEP analysis is highly effective for identifying reactive sites for electrophilic and nucleophilic attacks as well as for predicting hydrogen bonding interactions. researcher.liferesearchgate.net For this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom of the acridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation. The hydrogen atoms on the aromatic rings would correspond to regions of positive potential. researchgate.net This type of analysis has been used to predict how molecules like 9-phenylacridine might interact with other species. numberanalytics.com

Natural Bond Orbital (NBO) analysis is a computational technique that interprets the electronic wavefunction in terms of the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. uni-muenchen.demdpi.com It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to a more intuitive chemical picture. uni-muenchen.de A key feature of NBO analysis is the study of donor-acceptor interactions through second-order perturbation theory. materialsciencejournal.orgscirp.org This reveals hyperconjugative interactions, which are delocalizations of electron density from a filled (donor) Lewis-type orbital (like a bond or lone pair) to an empty (acceptor) non-Lewis orbital (like an antibond). uni-muenchen.dematerialsciencejournal.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C-C)acridine | > 20 | Lone pair delocalization into acridine ring |

| π (C-C)phenyl | π* (C-C)acridine | > 5 | π-conjugation between rings |

| π (C-C)acridine | π* (C-C)phenyl | > 5 | π-conjugation between rings |

Note: The values presented are illustrative for a conjugated heterocyclic system and are based on typical findings in NBO analyses of similar molecules. wisc.edumaterialsciencejournal.org

Ab initio (Latin for "from the beginning" or "from first principles") methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using any empirical parameters derived from experimental data. wikipedia.org These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based solely on fundamental physical constants. wikipedia.orguol.de They aim to provide a highly accurate description of the electronic structure by approximating the many-electron wavefunction. wikipedia.org

While computationally more demanding than DFT, ab initio methods are often used to obtain benchmark results for smaller molecules or to study systems where DFT may be less reliable. uol.desouthampton.ac.uk Post-Hartree-Fock methods, in particular, systematically improve upon the HF approximation by including electron correlation effects to a higher degree. wikipedia.org For a molecule like this compound, ab initio calculations could be employed to obtain very accurate ground and excited state energies, providing a reference against which DFT results can be compared. researchgate.netuol.de Such calculations have been used to study the electronic structure and thermochemistry of this compound derivatives and related systems. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) Analysis

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity that govern the reaction mechanisms of this compound. frontiersin.orgnih.gov Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are used to model ground and excited-state properties, respectively. researchgate.net Such studies can explore the potential energy surfaces of reactions, identifying transition states and reaction barriers. frontiersin.orgnih.gov

For instance, quantum chemical studies on related heterocyclic systems often focus on how substituents and the molecular environment influence reaction pathways. rsc.orgresearchgate.net In the context of this compound derivatives, these calculations can predict the most probable sites for metabolic reactions or chemical modifications. researchgate.net By analyzing parameters such as frontier molecular orbitals (HOMO and LUMO), researchers can infer the molecule's ability to participate in charge transfer processes, which is crucial for many biochemical reactions and applications like dye-sensitized solar cells. researchgate.net While specific, comprehensive studies on the reaction mechanisms of the parent this compound are not extensively detailed in the provided literature, the principles from studies on similar complex molecules suggest that quantum calculations are essential for rationalizing experimentally observed products and predicting reactivity. frontiersin.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques in drug discovery, allowing for the simulation and prediction of a molecule's behavior within a biological system. nih.gov These in silico methods are crucial for screening virtual compounds and prioritizing them for synthesis and further testing. nih.govresearchgate.net

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. researchgate.netnih.gov For derivatives of this compound, computational tools have been used to evaluate their potential as drug candidates. A study on a series of 9-amino-3-phenylacridone derivatives predicted several key pharmacokinetic parameters. scirp.org The results indicated that all the synthesized compounds were predicted to be inhibitors of P-glycoprotein I and II. scirp.org Notably, two derivatives, identified as 58e and 58j, were predicted to be non-permeant to the blood-brain barrier, a property they share with established anticancer drugs like amsacrine (B1665488) and etoposide. scirp.org Furthermore, the intestinal absorption of all the synthesized derivatives was predicted to be significantly higher than that of etoposide. scirp.org

Table 1: Predicted ADME Properties of Selected 3-Phenyl-9-aminoacridone Derivatives This table is based on data described in the referenced study. Specific numerical values were not provided in the source.

| Compound/Drug | Predicted Blood-Brain Barrier Permeant | Predicted Intestinal Absorption | Predicted P-glycoprotein Inhibitor |

|---|---|---|---|

| Derivative 58e | No | High | Yes |

| Derivative 58j | No | High | Yes |

| Amsacrine | No | Moderate | Yes |

| Etoposide | No | Low | Yes |

Predicting the molecular targets of a compound and the strength of their interaction (binding affinity) is a cornerstone of modern drug discovery. frontiersin.org Computational methods, including deep learning and machine learning approaches, are increasingly used for this purpose, often transforming the challenge into a regression task to predict a continuous value for binding strength. frontiersin.orgmdpi.combiorxiv.org

For 9-amino-3-phenylacridone derivatives, molecular target prediction and docking studies were performed to assess their potential as Topoisomerase II (Topo II) inhibitors. scirp.org The computational results showed that the synthesized compounds generally exhibited better binding affinities for human topoisomerase IIα (Topo IIα) compared to human topoisomerase IIβ (Topo IIβ). scirp.orgscirp.org Additionally, these derivatives showed a higher binding affinity for human acetylcholine (B1216132) esterase than for butyrylcholinesterase. scirp.orgscirp.org These predictions suggest that 3-phenyl-9-aminoacridone derivatives are promising candidates for development as inhibitors of Topo IIα/β. scirp.org

Table 2: Predicted Molecular Target Binding Preferences for 3-Phenyl-9-aminoacridone Derivatives This table summarizes the relative binding affinities as reported in the referenced study.

| Target Pair | Preferred Target for Binding |

|---|---|

| Topoisomerase IIα vs. Topoisomerase IIβ | Topoisomerase IIα |

| Acetylcholine esterase vs. Butyrylcholinesterase | Acetylcholine esterase |

Understanding the specific interactions between a ligand like this compound and a biological macromolecule such as DNA or a protein is vital for elucidating its mechanism of action. nih.govnumberanalytics.com These interactions can be studied using both experimental techniques and computational simulations like molecular dynamics. numberanalytics.com3ds.com

Studies on 9-phenylacridine have shown that it interacts with the DNA macromolecule. researchgate.net The binding is characterized as a reversible process driven by non-electrostatic forces, specifically hydrogen bonding and van der Waals interactions. researchgate.net Spectroscopic analysis determined the binding constant to be on the order of 10³ M⁻¹ with a binding stoichiometry of approximately one ligand molecule for every four DNA base pairs. researchgate.net Further computational docking studies with 9-amino-3-phenylacridone derivatives suggest that their interaction with Topoisomerase IIα is likely through catalytic inhibition, similar to amsacrine, while some derivatives may act as Topo II poisons through non-intercalation with DNA, akin to etoposide. scirp.orgscirp.org

Molecular Target Prediction and Binding Affinity Studies

Photophysical and Photochemical Investigations

The interaction of this compound with light is a key area of research, particularly due to its potential use in applications like photodynamic therapy. researcher.liferesearchgate.net Theoretical investigations into its photophysical properties help explain how the molecule absorbs and dissipates light energy.

Upon absorbing light, a molecule enters an excited state. The processes by which it returns to the ground state are known as deactivation mechanisms. For 9-phenylacridine (9-PA), these dynamics have been investigated using femtosecond time-resolved spectroscopy combined with quantum chemical calculations. researcher.liferesearchgate.netresearchgate.net

The research reveals a fascinating competition between two primary deactivation pathways for the initially populated S1 (ππ*) excited state: internal conversion (IC) and intersystem crossing (ISC). researchgate.netresearchgate.net The dominant pathway is strongly influenced by the viscosity of the surrounding solvent. researcher.liferesearchgate.net In low-viscosity solutions, the phenyl group at the C9 position can twist after photo-excitation. researchgate.netresearchgate.net This conformational change leads to a state that undergoes efficient intersystem crossing to the triplet state. researchgate.net However, in high-viscosity environments, this twisting motion is suppressed. researchgate.netresearchgate.net This hindrance of molecular rotation results in a significantly higher yield of internal conversion, where the energy is dissipated non-radiatively back to the ground state. researchgate.netresearchgate.net This viscosity-dependent behavior makes 9-phenylacridine a potential probe for monitoring changes in the microenvironment of living cells. researcher.liferesearchgate.net

Internal Conversion and Intersystem Crossing Pathways

Upon absorption of light, a 9-phenylacridone (9-PA) molecule is promoted to an electronically excited singlet state (S₁). From this state, it can return to the ground state (S₀) through several competing non-radiative decay pathways, primarily internal conversion (IC) and intersystem crossing (ISC) to a triplet state (T₁). researchgate.netresearchgate.netosti.gov Theoretical and experimental studies, combining femtosecond time-resolved spectroscopy with quantum chemical calculations, have revealed that the competition between these pathways is intricately linked to the molecule's structural dynamics, particularly the torsional motion of the phenyl group at the C9 position. researchgate.netresearchgate.net

The deactivation pathway of the initially populated S₁ (ππ*) state is highly sensitive to the surrounding environment, such as the viscosity of the solvent. researchgate.netresearchgate.net

In Low-Viscosity Solutions: Following photoexcitation, the single bond connecting the phenyl group to the acridine core can twist. This torsional motion leads to a twisted intramolecular charge transfer (TICT) state, which facilitates efficient intersystem crossing from the S₁ state to the T₁ state. researchgate.netresearchgate.net This process is crucial for its activity as a photodynamic therapy agent, which relies on the generation of triplet states. researchgate.net

In High-Viscosity Solutions: The twisting motion of the phenyl group is suppressed in a more viscous environment. This hindrance of structural relaxation closes off the efficient intersystem crossing channel. Consequently, internal conversion becomes the dominant deactivation pathway, leading to a significantly higher internal conversion yield (approximately 2.5 times higher than in low-viscosity solutions). researchgate.netresearchgate.net

This competition between internal conversion and intersystem crossing highlights how the photophysical properties of 9-phenylacridone can be modulated by its immediate environment. researchgate.net

| Solvent Condition | Primary Molecular Motion | Dominant Deactivation Pathway | Consequence |

|---|---|---|---|

| Low Viscosity | Twisting of C9-Phenyl bond | Intersystem Crossing (ISC) | Efficient population of the triplet state (T₁) |

| High Viscosity | Suppressed twisting motion | Internal Conversion (IC) | Increased non-radiative decay directly to the ground state (S₀) |

Photosensitization Mechanisms

This compound's ability to act as a photosensitizer—a molecule that absorbs light and then transfers the energy to another molecule—is a key aspect of its potential therapeutic applications, such as in photodynamic therapy (PDT). researchgate.nettandfonline.com Photosensitization can generally proceed through two major pathways, known as Type I and Type II mechanisms, and theoretical studies help to elucidate these processes. nih.gov

Type I Mechanism: This pathway involves electron or hydrogen atom transfer between the excited photosensitizer and a substrate, leading to the formation of radicals. nih.gov Computational studies and experimental evidence from electron spin resonance (ESR) spectroscopy show that upon ultraviolet irradiation, 9-phenylacridine can form a stable 9-phenylacridinyl radical. researchgate.netcdnsciencepub.com This radical formation indicates a potential for Type I photosensitization, where the photosensitizer interacts directly with biological molecules to produce cytotoxic radicals. smolecule.com Furthermore, theoretical investigations have shown that 9-phenylacridine can participate in a proton-coupled electron transfer (PCET) process under visible light, demonstrating another route for radical generation. mdpi.com

Type II Mechanism: This mechanism involves the transfer of energy from the triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov The efficient intersystem crossing observed for 9-phenylacridone in non-viscous environments is a prerequisite for a potent Type II mechanism, as it populates the long-lived triplet state necessary for energy transfer to oxygen. researchgate.netresearchgate.net

Interaction with DNA: Computational and experimental studies have shown that 9-phenylacridone can bind to DNA through non-electrostatic interactions like hydrogen bonding and van der Waals forces. tandfonline.com This binding is a crucial step in its photosensitizing action within cells. Upon exposure to UVA light, the DNA-bound this compound can induce damage, sensitizing the cells to apoptosis (programmed cell death). tandfonline.com This suggests a mechanism where the photosensitizer localizes at a critical cellular target (DNA) and, upon photoactivation, generates reactive species (via Type I or Type II pathways) in close proximity, enhancing its cytotoxic effect. tandfonline.comsmolecule.com

| Mechanism Type | Process Description | Key Intermediates/Products | Supporting Evidence |

|---|---|---|---|

| Type I | Electron/hydrogen transfer from the excited photosensitizer to a substrate. | 9-Phenylacridinyl radical, other radical species. | ESR spectroscopy, computational studies on radical formation and proton-coupled electron transfer (PCET). researchgate.netcdnsciencepub.commdpi.com |

| Type II | Energy transfer from the triplet-state photosensitizer to molecular oxygen. | Singlet oxygen (¹O₂). | Efficient intersystem crossing in low-viscosity media, a prerequisite for triplet state formation. researchgate.netresearchgate.net |

| DNA-Mediated | Photosensitization following binding to DNA. | Radicals and/or singlet oxygen generated in proximity to DNA. | Spectroscopic binding studies, cellular assays showing UVA-induced apoptosis. tandfonline.com |

V. Biological and Pharmacological Research of Phenylacridone Derivatives

Anticancer Activities and Mechanisms of Action

Phenylacridone derivatives have been the subject of intensive investigation for their potential as anticancer agents. Research has demonstrated their ability to inhibit critical cellular enzymes, interact with DNA, induce programmed cell death, and suppress tumor growth in preclinical models.

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. wikipedia.org this compound derivatives have been shown to inhibit both type I and type II topoisomerases.

Molecular modelling studies have indicated that 9-phenylacridone (ACPH) and its derivatives have the potential to act as topoisomerase I (Topo I) inhibitors. researchgate.netresearchgate.net These compounds are thought to function as "poisons," binding to the Topo I-DNA complex and converting the enzyme into a DNA-damaging agent, which can lead to apoptotic cell death in rapidly dividing cancer cells. researchgate.net

The inhibition of topoisomerase II (Topo II) is a more extensively studied mechanism for this class of compounds. nih.gov Specifically, derivatives of 9-amino-3-phenylacridone have been synthesized and evaluated as potent Topo II inhibitors. researchgate.netscirp.org These inhibitors are typically classified into two main groups based on their mechanism: catalytic inhibitors and Topo II poisons. researchgate.netmdpi.com

Topo II Catalytic Inhibitors: These agents disrupt the normal enzymatic activity of Topo II, preventing the formation of the enzyme-DNA complex without stabilizing DNA cleavage. researchgate.netscirp.org This can occur by interfering with DNA binding or inhibiting ATP hydrolysis. researchgate.netresearchgate.net

Topo II Poisons: These compounds stabilize the covalent complex between Topoisomerase II and DNA after the DNA has been cleaved. researchgate.netscirp.org By preventing the re-ligation of the cleaved DNA strands, they introduce toxic double-strand breaks, ultimately triggering apoptosis. wikipedia.orgresearchgate.netscirp.org

A study on ten synthetic derivatives of 9-amino-3-phenylacridone found that they exhibited promising inhibitory activity against human Topo IIα and Topo IIβ. researchgate.netscirp.org Computational docking studies showed that these synthetic compounds had better binding affinities for human Topo IIα than for Topo IIβ. researchgate.netscirp.orgscirp.org The research suggested that several of these derivatives likely function as catalytic inhibitors, while others act as Topo II poisons through a non-intercalative mechanism. researchgate.netscirp.org

| Compound | Proposed Mechanism of Action | Comparison to Standard Drug |

|---|---|---|

| 58a | Catalytic Inhibitor | Amsacrine-like |

| 58b | Topo II Poison (Non-Intercalator) | Etoposide-like |

| 58c | Catalytic Inhibitor | Amsacrine-like |

| 58e | Topo II Poison (Non-Intercalator) | Etoposide-like |

| 58f | Catalytic Inhibitor | Amsacrine-like |

| 58g | Catalytic Inhibitor | Amsacrine-like |

| 58i | Catalytic Inhibitor | Amsacrine-like |

The interaction with DNA is a cornerstone of the anticancer activity of many acridine-based compounds. mdpi.com These planar molecules can insert themselves between the base pairs of the DNA double helix, a process known as intercalation, which can disrupt DNA replication and transcription. mdpi.com However, research on this compound derivatives reveals a more complex picture involving both intercalative and non-intercalative modes of DNA binding.

Biophysical studies on 9-phenylacridone (ACPH) indicated that it binds to DNA, but likely through external or groove binding rather than classical intercalation. researchgate.netresearchgate.net This was supported by DNA melting studies, which showed only a small increase in the melting temperature of DNA upon binding with ACPH, and viscosity measurements that suggested groove binding. researchgate.netresearchgate.net Further analysis pointed towards partial intercalation in the minor groove of DNA. researchgate.net

In contrast, certain 9-amino-3-phenylacridone derivatives have been identified as possessing DNA non-intercalation properties. researchgate.netscirp.org Specifically, compounds 58b and 58e were suggested to act as Topo II poisons, similar to etoposide, without intercalating into the DNA. researchgate.netscirp.orgscirp.org This non-intercalative mechanism distinguishes them from intercalating Topo II poisons like amsacrine (B1665488). mdpi.com The ability to poison Topo II without intercalating is a significant finding, as it represents an alternative mechanism for inducing cytotoxic DNA damage. researchgate.netscirp.org

A key outcome of the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death, in malignant cells. researchgate.net The derivative 9-phenylacridone (ACPH) has been shown to be more sensitive to human cancer cell lines, such as A375 melanoma and HeLa cervical cancer cells, than to normal cells. researchgate.net

Treatment with ACPH leads to cell death via a mitochondria-mediated, caspase-dependent pathway. researchgate.netnih.gov This intrinsic apoptotic pathway involves the lowering of the mitochondrial membrane potential, the release of cytochrome C from the mitochondria into the cytoplasm, and the subsequent activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell. researchgate.net Furthermore, ACPH treatment can cause DNA damage and block the cell cycle progression at the G2/M phase, preventing cancer cells from dividing. researchgate.netresearchgate.net The imidazacridine derivative LPSF/AC-05 has also been shown to induce apoptosis and cause cell cycle arrest in breast cancer, leukemia, and lymphoma cell lines. researchgate.net

The anticancer potential of this compound derivatives observed in cell-based assays has been corroborated by in vivo studies in animal models. Research involving mice bearing tumors demonstrated that treatment with 9-phenylacridone (ACPH) resulted in the regression of tumor volume. researchgate.net In a study using S180 and A549 tumor-bearing mice, a technetium-labeled glucosamine (B1671600) derivative containing a phenyl isonitrile group showed significant tumor uptake, highlighting the potential of phenyl-containing structures in targeting tumors in vivo. nih.gov Another in vivo examination confirmed the efficacy of a novel phenoxyacetamide derivative as an anticancer agent by demonstrating suppression of tumor growth as measured by tumor weight and volume. mdpi.com These findings underscore the potential of this class of compounds to translate from in vitro activity to tangible therapeutic effects in a living organism. researchgate.netmdpi.com

Apoptosis Induction in Cancer Cell Lines

Antimicrobial Activities

In addition to their anticancer properties, acridine (B1665455) derivatives, the parent class of phenylacridones, have been recognized for their antimicrobial activities. ontosight.ai While research is more concentrated on their oncological applications, their potential against bacterial pathogens is also an area of investigation.

Acridine derivatives have a history of use as antibacterial agents. ontosight.ai Their mechanism of action is often linked to their ability to interact with bacterial DNA, similar to their anticancer effects. nih.govontosight.ai this compound derivatives are being explored for these properties as well. researchgate.net The antibacterial effects of related phenolic compounds often involve the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and cell death. mdpi.com This disruption can involve increasing the permeability of the cytoplasmic membrane and causing conformational changes in membrane proteins. frontiersin.org Studies on various synthetic derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, sometimes comparable to standard antibiotics. mdpi.commdpi.com The antibacterial potency of such compounds is closely related to their physicochemical properties, such as lipophilicity. mdpi.com While specific mechanistic data on this compound derivatives is still emerging, the established activities of the broader acridine and phenolic classes suggest that membrane interaction and DNA binding are likely mechanisms contributing to their antibacterial effects. nih.govmdpi.com

Antiprotozoan and Antileishmanial Activity

This compound derivatives have demonstrated significant potential in combating protozoan infections, particularly leishmaniasis, a disease caused by parasites of the Leishmania genus. scielo.org.co Research has shown that certain derivatives of dehydroabietic acid, which can be structurally related to the core of some this compound compounds, exhibit potent activity against Leishmania donovani and Trypanosoma cruzi. rsc.orgresearchgate.net These compounds have shown the ability to kill parasites within host cells, which is the relevant stage for disease manifestation, with IC50 values in the low micromolar range. rsc.org

Notably, β-lapachone derivatives, which share some structural similarities with aspects of this compound chemistry, have been found to be highly active against various Leishmania species, including L. amazonensis, L. infantum, and L. major. scielo.org.co Some of these derivatives, such as βACIL and βHDZ, exhibited activity up to 15 times greater than the standard drug, amphotericin B. scielo.org.co The high selectivity index of these compounds suggests a greater safety margin for host cells. scielo.org.co Furthermore, the synthesis of new benzimidazole-triazole derivatives has yielded compounds with significant in vitro activity against Leishmania tropica. mdpi.com

The mechanism of action for some of these compounds is thought to involve the inhibition of key parasitic enzymes. For instance, in silico studies of benzimidazole-triazole derivatives suggest interactions with sterol 14-alpha-demethylase, a crucial enzyme for parasite growth. mdpi.com The antiprotozoal activity of these and related compounds underscores the potential of this chemical class in the development of new treatments for neglected tropical diseases. researchgate.netresearchgate.net

Table 1: Antileishmanial Activity of Selected this compound-Related Derivatives

| Compound/Derivative | Target Organism | IC50 (µM) | Reference |

| βACIL | Leishmania spp. | 0.044 | scielo.org.co |

| βHDZ | Leishmania spp. | 0.023 | scielo.org.co |

| αHDZ | L. amazonensis | 0.156 | scielo.org.co |

| αHDZ | L. major | 0.572 | scielo.org.co |

| Dehydroabietic acid derivatives | L. donovani (intracellular) | 2.3 - 9 | rsc.org |

Antiviral Properties

The antiviral potential of acridone (B373769) derivatives, the parent chemical class of phenylacridones, is well-documented. nih.gov These compounds have shown a broad spectrum of activity against both DNA and RNA viruses, including herpes simplex virus, cytomegalovirus, and hepatitis C virus. nih.gov The primary mechanism of action is believed to be the inhibition of nucleic acid synthesis, potentially through the intercalation into viral DNA and the inhibition of viral enzymes. nih.govontosight.ai

More specifically, research into this compound and its derivatives has revealed promising antiviral activities. For example, certain phenylalanine derivatives have been investigated as inhibitors of the HIV-1 capsid protein, a crucial target for antiviral drug development. nih.gov Compounds like 4-methoxy-N-methylaniline substituted phenylalanine (II-13c) and indolin-5-amine (B94476) substituted phenylalanine (V-25i) have demonstrated significant anti-HIV-1 activity with EC50 values of 5.14 µM and 2.57 µM, respectively. nih.gov These compounds appear to preferentially bind to the HIV-1 capsid hexamer over the monomer. nih.gov

Furthermore, novel 2-benzoxyl-phenylpyridine derivatives have shown potent antiviral effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com Some of these compounds exhibited stronger inhibitory effects than the control drug, ribavirin. mdpi.com The mechanism appears to target the early stages of viral replication, including RNA replication and protein synthesis, rather than direct inactivation of the virus. mdpi.com

Table 2: Antiviral Activity of Selected this compound-Related Derivatives

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| II-13c (phenylalanine derivative) | HIV-1 | 5.14 | nih.gov |

| V-25i (phenylalanine derivative) | HIV-1 | 2.57 | nih.gov |

| W9 (2-benzoxyl-phenylpyridine) | CVB3 | >160 (73% inhibition) | mdpi.com |

| W13 (2-benzoxyl-phenylpyridine) | CVB3 | >160 (92.8% inhibition) | mdpi.com |

| W15 (2-benzoxyl-phenylpyridine) | CVB3 | >160 (90% inhibition) | mdpi.com |

Insecticidal Activity and Oxidative Stress Mechanisms

This compound and its derivatives have also been explored for their insecticidal properties, revealing mechanisms that involve photoactivation and the induction of oxidative stress.

Photoactivation and UV Irradiation Effects

The insecticidal activity of 9-phenylacridine (B188086) against the mosquito Aedes aegypti is significantly enhanced by ultraviolet (UV) irradiation. hainanu.edu.cn This photoactivation suggests that the compound can absorb UV light and transition to an excited state, leading to the generation of reactive species that are toxic to the insect. The use of UV radiation, particularly UV-C, is a known method for pest control, as it can damage the DNA of organisms and prevent their replication and growth. openagrar.de Studies have shown that UV-C radiation can be effective against various stored-product pests, though its penetrative ability is limited. openagrar.de The combination of a photosensitive compound like this compound with UV light could therefore represent a targeted approach to pest management.

Impact on Reactive Oxygen Species (ROS) Levels and Antioxidant Enzymes

Exposure to various stressors, including certain chemicals and UV radiation, can lead to an increase in reactive oxygen species (ROS) in insects. plos.orgfrontiersin.org This condition, known as oxidative stress, occurs when there is an imbalance between the production of ROS and the ability of the organism's antioxidant defense system to neutralize them. jeeng.net The insect antioxidant system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidases (POD). plos.orgmdpi.com

Research on the effects of insecticides and other stressors has shown that they can significantly alter the activity of these antioxidant enzymes. plos.orgscienceopen.com For example, exposure of insects to certain compounds can lead to a significant impairment of the antioxidant system, characterized by changes in SOD and CAT activities. scienceopen.com High temperatures, which can also induce ROS production, have been shown to upregulate at least one antioxidant enzyme in insects during short-term exposure. nih.gov The insecticidal action of this compound derivatives, particularly under UV irradiation, is likely linked to the overwhelming of the insect's antioxidant defenses by a surge in ROS levels.

Chitinase (B1577495) and Acetylcholinesterase Inhibition

Another key mechanism underlying the insecticidal activity of certain compounds is the inhibition of crucial enzymes in the insect's biological systems. Acetylcholinesterase (AChE) is a vital enzyme in the insect nervous system, and its inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing paralysis and death. mdpi.comjmaterenvironsci.com Several natural and synthetic compounds have been identified as potent AChE inhibitors. scienceopen.compensoft.net

While direct evidence for chitinase inhibition by this compound is not extensively detailed in the provided context, the inhibition of AChE is a well-established target for insecticides. nih.gov For instance, studies on 2,3-dimethylmaleic anhydride (B1165640) have shown that its toxicity to insects is primarily due to AChE inhibition, along with the induction of oxidative stress. scienceopen.com The potential for this compound derivatives to act as AChE inhibitors represents a significant area for further investigation into their insecticidal mechanisms.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights for optimizing their therapeutic and insecticidal properties.

The biological activity of acridone derivatives is highly dependent on the nature and position of substituents on the acridone core. ontosight.ai For instance, in the context of antiviral activity, modifications to the linker region and indole (B1671886) substituents of PF-74, a phenylalanine derivative, have been a focus for enriching SARs. nih.gov The addition of a methyl group to the acridone structure has been found to enhance solubility and biological activity in some cases. researchgate.net

In the development of topoisomerase II inhibitors, SAR studies of 9-amino-3-phenylacridone derivatives have been conducted. scirp.org Similarly, for benzylideneacetophenones, SAR analysis revealed that the presence of electron-donating groups at specific positions on the aromatic rings enhances anti-inflammatory and antioxidant activities. nih.gov For pyrazolopyridinyl pyrimidine (B1678525) derivatives, the SAR has been explored to develop sGC stimulators. nih.gov

These studies highlight the importance of systematic modifications to the this compound scaffold to identify derivatives with improved potency and selectivity for specific biological targets. mdpi.comchemrxiv.org

Influence of Substituent Groups on Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituent groups on the acridone core and the phenyl ring. researchgate.netlibretexts.org Structure-activity relationship (SAR) studies have been instrumental in elucidating these effects, guiding the design of more potent and selective compounds.

The introduction of different functional groups at various positions can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. libretexts.org For instance, the presence of electron-donating or electron-withdrawing groups on the 3-phenyl ring has been a key area of investigation to establish a clear SAR. researchgate.net Electron-donating groups are known to increase the electron density of the ring system, which can enhance interactions with electron-deficient biological targets. nih.gov Conversely, electron-withdrawing groups decrease electron density and can favor interactions with electron-rich sites. nih.govnih.gov

The position of the substituent also matters. For example, increasing the size of a substituent at the ortho position of a phenyl ring can lead to steric hindrance, making it more difficult for the molecule to bind to its target. libretexts.org This can result in a decrease in the percentage of the ortho isomer in a product mixture. libretexts.org

Table 1: Influence of Substituent Groups on the Activity of this compound Derivatives

| Compound ID | Substituent at C7 | Substituent on 3-Phenyl Ring | Observed Activity/Property | Reference |

|---|---|---|---|---|

| 58a | Not specified | Not specified | Potential inhibitor of topo IIα/β through catalytic inhibition. | researchgate.netscirp.org |

| 58b | Not specified | Not specified | Possessed DNA non-intercalation properties, serving as a topo II poison. | scirp.orgscirp.org |

| 58c | Not specified | Not specified | Potential inhibitor of topo IIα/β through catalytic inhibition. | researchgate.netscirp.org |

| 58e | Not specified | Not specified | Non-permeant of the blood-brain barrier. Possessed DNA non-intercalation properties. | researchgate.netscirp.orgscirp.org |

| 58f | Not specified | Not specified | Potential inhibitor of topo IIα/β through catalytic inhibition. | researchgate.netscirp.org |

| 58g | Not specified | Not specified | Potential inhibitor of topo IIα/β through catalytic inhibition. | researchgate.netscirp.org |